tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
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Overview
Description
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: is a versatile chemical compound used as a building block in the synthesis of complex molecules. It is known for its stability and utility in various chemical reactions, making it a valuable reagent in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminobicyclo[1.1.1]pentane. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include dichloromethane and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate is used as a reagent and building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its stable structure makes it an ideal candidate for various biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butoxycarbonylbicyclo[1.1.1]pentane-1,3-diamine
- tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Uniqueness: tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate stands out due to its stability and versatility in various chemical reactions. Its unique bicyclic structure provides distinct reactivity patterns compared to other similar compounds, making it a valuable tool in synthetic chemistry .
Biological Activity
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate, with the CAS number 1638767-25-5, is a compound of interest due to its potential biological activities. This compound is characterized by its bicyclic structure, which may contribute to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- Purity : >98% (GC)
- Appearance : White to light yellow powder
- Melting Point : 120°C to 124°C
Research indicates that this compound acts as an activator of the eIF2B complex, which is crucial in protein synthesis regulation and cellular stress responses. This mechanism has been explored in the context of neurological disorders, particularly in models of vanishing white matter disease (VWM).
Case Study: Neuroprotective Effects
A significant study investigated the effects of this compound in a mouse model of VWM. The compound was administered orally over a 21-week period, demonstrating notable neuroprotective effects:
- Weight Gain : Treated mice showed improved weight gain compared to untreated controls (WT gain = 0.5 g/week vs. R191H gain = 0.08 g/week).
- Myelin Preservation : The treatment maintained myelin levels at approximately 91% and 85% of wild-type levels in the corpus callosum and spinal cord, respectively.
Immunohistochemical analysis revealed that treatment with this compound significantly reduced markers of reactive gliosis and preserved myelin basic protein levels, indicating a protective effect against myelin loss associated with VWM .
Summary of Research Findings
Study | Model | Dosage | Key Findings |
---|---|---|---|
PMC6326728 | R191H Mouse Model | Oral administration incorporated in rodent meal | Prevented myelin loss; improved weight gain; normalized astrocyte activation |
Aladdin Scientific | In vitro studies | Various concentrations tested | High bioactivity noted; potential therapeutic applications explored |
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial for therapeutic use. Preliminary data indicate that it possesses moderate toxicity profiles, with hazard statements including H302 (harmful if swallowed) and H332 (harmful if inhaled). Further toxicological studies are necessary to fully understand its safety profile .
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6,11H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZFRPJPZEOBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-25-5 |
Source
|
Record name | tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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